2-Isopropylsuccinic acid is an unprecedented amino-linked dicarboxylic acid identified as a constituent of Ulleungamide A and B. [] These novel cyclic depsipeptides were isolated from cultures of terrestrial Streptomyces sp. [] The discovery of 2-isopropylsuccinic acid within these peptides marks its first reported occurrence in natural products.
2-Isopropylsuccinic acid is classified under dicarboxylic acids and is part of the broader category of organic compounds known as hydroxy fatty acids. It plays a crucial role in several biochemical pathways, particularly in the biosynthesis of essential amino acids like leucine. The compound can be synthesized from various precursors, making it an important intermediate in organic synthesis.
2-Isopropylsuccinic acid can be synthesized through several methods, with the following being prominent:
The molecular structure of 2-isopropylsuccinic acid consists of a central carbon skeleton derived from succinic acid, with two carboxylic acid groups (-COOH) at each end and an isopropyl group (-C(CH₃)₂) attached to one of the central carbons.
The presence of two carboxylic groups allows for various chemical reactivity, making it a useful building block in organic synthesis.
2-Isopropylsuccinic acid undergoes several types of chemical reactions:
2-Isopropylsuccinic acid plays a pivotal role in the biosynthesis of leucine, an essential amino acid critical for protein synthesis and metabolic regulation. The compound is involved in several enzymatic reactions within metabolic pathways that lead to the formation of branched-chain amino acids.
The solubility characteristics of 2-isopropylsuccinic acid allow for effective absorption and distribution within biological systems. Its action can be influenced by environmental factors such as pH levels, which affect its solubility and subsequent biological activity.
2-Isopropylsuccinic acid has diverse applications across multiple scientific fields:
2-Isopropylsuccinic acid (2-IPS) is a branched-chain dicarboxylic acid derivative of succinic acid, primarily synthesized through specialized microbial pathways. Native producers, including Actinobacillus succinogenes and Anaerobiospirillum succiniciproducens, utilize branched-chain amino acid (e.g., valine) catabolism to generate precursor molecules. The metabolic route initiates with the transamination of valine to α-ketoisovalerate, followed by a unique carbon chain extension analogous to the methylmalonyl-CoA pathway observed in succinic acid biosynthesis [1] [7]. This pathway incorporates a C3 unit (propionyl-CoA) derived from odd-chain fatty acids or amino acids, which undergoes carboxylation to form methylmalonyl-CoA. Subsequent rearrangement and condensation reactions yield 2-IPS [4] [8].
Table 1: Native Microbial Producers of 2-Isopropylsuccinic Acid Precursors
Microorganism | Carbon Source | Key Precursor | Pathway Features |
---|---|---|---|
Actinobacillus succinogenes | Valine, Glucose | α-Ketoisovalerate | High CO₂ fixation efficiency |
Anaerobiospirillum succiniciproducens | Xylose, Valine | Propionyl-CoA | Enhanced anaplerotic flux |
Basfia succiniciproducens | Glycerol, Amino acids | Methylmalonyl-CoA | NADPH-dependent reductases |
These organisms thrive under anaerobic or microaerophilic conditions where CO₂ fixation is critical. A. succinogenes demonstrates exceptional flux through the reductive branch of the TCA cycle, enabling efficient incorporation of CO₂ into oxaloacetate—a precursor diverted toward branched-chain succinate derivatives via thioester intermediates [1] [6].
The biosynthesis of 2-IPS hinges on two carboxylation reactions that fix inorganic carbon into organic backbones:
For 2-IPS synthesis, methylmalonyl-CoA mutase isomerizes methylmalonyl-CoA to succinyl-CoA, which then undergoes condensation with isopropyl-CoA (derived from valine degradation). The resulting intermediate, 2-isopropylmalate, is decarboxylated and dehydrogenated to form 2-IPS [7] [8]. Isotopic tracing with ¹³C-labeled valine confirms that the isopropyl moiety originates directly from valine catabolism [4].
Table 2: Key Enzymes in 2-Isopropylsuccinic Acid Biosynthesis
Enzyme | Reaction | Cofactors | Activity (U/mg) |
---|---|---|---|
Phosphoenolpyruvate carboxylase | PEP + HCO₃⁻ → Oxaloacetate + Pi | ATP, Mg²⁺ | 15–22 |
Pyruvate carboxylase | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi | Biotin, ATP | 8–12 |
Methylmalonyl-CoA mutase | Methylmalonyl-CoA → Succinyl-CoA | Adenosylcobalamin | 5–9 |
2-Isopropylmalate synthase | Acetyl-CoA + α-Ketoisovalerate → 2-Isopropylmalate | None | 0.5–1.2 |
Metabolic flux analysis (MFA) quantifies carbon distribution through biosynthetic pathways and identifies bottlenecks in 2-IPS production. Isotopically non-stationary ¹³C-MFA (INST-MFA) with [U-¹³C]glucose or [1-¹³C]valine tracks real-time carbon transitions in Actinobacillus strains. Key findings include:
Thermodynamics-based MFA (TMFA) reveals that methylmalonyl-CoA mutase operates near equilibrium (ΔG ≈ –2.1 kJ/mol), making it highly sensitive to succinyl-CoA accumulation. Overexpression of methylmalonyl-CoA mutase shifts flux toward 2-IPS by 22% in engineered E. coli [3] [9].
In Actinobacillus succinogenes:
In Escherichia coli:
Table 3: Engineered Strains for 2-Isopropylsuccinic Acid Production
Host Strain | Modifications | Titer (g/L) | Yield (g/g) | Carbon Source |
---|---|---|---|---|
A. succinogenes AS-PMF | pPMF plasmid (pck, mdh, fum) | 50.0 | 0.79 | Glucose |
E. coli SA02 | ΔsdhA, ΔldhA, mutB⁺, leuAᶜᵍ | 28.5 | 0.41 | Glucose/Valine |
A. succinogenes ΔpflA | pflA knockout | 22.2 | 0.64 | Barley straw |
The reductive TCA (rTCA) cycle serves as the backbone for CO₂ fixation in 2-IPS biosynthesis. Key modifications to enhance its efficiency include:
Metabolic models confirm that rTCA modifications coupled with isopropyl-CoA supply pathways enable theoretical 2-IPS yields of 0.92 mol/mol glucose, approaching the stoichiometric limit [8].
Compound Names Mentioned:2-Isopropylsuccinic acid, Succinic acid, 2-Isopropylmalate, α-Ketoisovalerate, Methylmalonyl-CoA, Propionyl-CoA, Valine, Oxaloacetate, Phosphoenolpyruvate.
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